o-Aminoazotoluene

描述

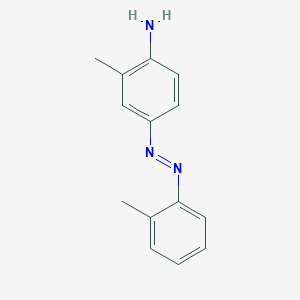

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-[(2-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRYFZZSECNQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020069 | |

| Record name | o-Aminoazotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB] | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Aminoazotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes above 302 °F (NTP, 1992) | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.57 (NTP, 1992) - Less dense than water; will float | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated) | |

| Record name | o-Aminoazotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL | |

CAS No. |

97-56-3, 41576-40-3, 61550-68-3 | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Aminoazotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoazotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041576403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Aminoazotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Aminoazotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Aminoazotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Aminoazotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-o-tolylazo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ900P7ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

214 to 216 °F (NTP, 1992), 101-102 °C | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of o-Aminoazotoluene via Diazotization of o-Toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o-aminoazotoluene, a significant azo dye and chemical intermediate. The primary synthetic route detailed herein is the diazotization of o-toluidine (B26562), followed by an azo coupling reaction. This document consolidates key experimental data, presents a detailed procedural protocol, and illustrates the reaction pathway for clarity.

Overview of the Synthesis

The synthesis of this compound from o-toluidine is a two-step process. The first step is the diazotization of o-toluidine, where a primary aromatic amine is converted into a diazonium salt. This reaction is typically carried out at low temperatures in the presence of a mineral acid and sodium nitrite (B80452).[1][2] The resulting diazonium salt is then coupled with another molecule of o-toluidine to form the final this compound product.[3][4] An intermediate, diazo-amino-toluene, is formed which then rearranges to the final product upon gentle heating.[5]

Quantitative Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various sources. These parameters are crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

| Parameter | Value | Source |

| Reactants | ||

| o-Toluidine (Diazo Component) | 1.0 mol equivalent | [4][5] |

| o-Toluidine (Coupling Component) | 1.0 mol equivalent | [4] |

| Sodium Nitrite (NaNO₂) | 1.0-1.01 mol equivalent (relative to diazo component) | [4] |

| 0.30 mol equivalent (relative to total o-toluidine) | [5] | |

| Acid (HCl or H₂SO₄) | 0.38 mol equivalents of 31% HCl (relative to total o-toluidine) | [5] |

| 15-30% dilute H₂SO₄ (0.88 mol) | [4] | |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | [1][4] |

| Coupling Temperature | Initially below 20 °C, then raised to 25 °C | [4] |

| Rearrangement Temperature | ~40 °C | [5] |

| Diazotization Time | 30-60 minutes for NaNO₂ addition, plus 30 minutes stirring | [4] |

| Coupling Time | 4-8 hours | [4] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices for diazotization and azo coupling reactions.[1][4][5]

Materials:

-

o-Toluidine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Beakers

-

Ice bath

Procedure:

Step 1: Preparation of the Diazo Component Solution

-

In a four-necked flask equipped with a mechanical stirrer and thermometer, prepare a dilute solution of hydrochloric or sulfuric acid.

-

Slowly add a measured amount of o-toluidine (diazo component) to the acid solution while stirring.

-

Cool the mixture to 0-5 °C using an ice bath.[4]

Step 2: Diazotization

-

Prepare a 30-40% aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cooled o-toluidine solution over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.[4]

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure the completion of the diazotization reaction.[4]

-

The completion of diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper, which will turn blue-black.[1]

Step 3: Azo Coupling

-

Slowly add the coupling component, which is another equivalent of o-toluidine, to the diazotization solution.

-

Control the temperature during this addition to below 20 °C.[4]

-

After the addition is complete, raise the temperature to 25 °C and continue stirring for 4 to 8 hours.[4]

Step 4: Rearrangement and Isolation

-

Gently heat the reaction mixture to approximately 40 °C to facilitate the rearrangement of the intermediate diazo-amino-toluene to this compound.[5]

-

The resulting mixture will be thick. To precipitate the product and dissolve any unreacted o-toluidine, "drown" the mixture in a larger volume of dilute hydrochloric acid.[5]

-

The this compound product can then be isolated by filtration.

-

Wash the filter cake with water until the washings are free of acid.[5] The final product is a reddish-brown to golden crystalline solid.[3][6]

Reaction Pathway and Workflow

The following diagrams illustrate the chemical pathway for the synthesis of this compound and a general experimental workflow.

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]

- 5. US2346508A - Hydrochlorides of amino-azotoluenes - Google Patents [patents.google.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

o-Aminoazotoluene (CAS 97-56-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Aminoazotoluene (CAS 97-56-3), also known as 2-methyl-4-[(2-methylphenyl)diazenyl]aniline, is a synthetic azo dye with significant historical and ongoing relevance in the fields of chemical carcinogenesis and toxicology. Classified as "reasonably anticipated to be a human carcinogen," its study has provided fundamental insights into the mechanisms of action of aromatic amines. This technical guide provides an in-depth overview of this compound, consolidating its chemical and physical properties, synthesis and purification methods, metabolic activation, mechanisms of toxicity, and detailed experimental protocols for its study. The information is intended to serve as a critical resource for researchers in toxicology, oncology, and drug development.

Chemical and Physical Properties

This compound is a reddish-brown to golden crystalline solid.[1][2] It is practically insoluble in water but soluble in various organic solvents, including ethanol, ether, and chloroform.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 97-56-3 | [2] |

| Molecular Formula | C₁₄H₁₅N₃ | [2] |

| Molecular Weight | 225.29 g/mol | [2] |

| Appearance | Reddish-brown to golden crystals/powder | [1][2] |

| Melting Point | 101-102 °C | [2] |

| Boiling Point | 356.8°C (estimated) | [2] |

| Density | 1.1303 g/cm³ (estimated) | [3] |

| Vapor Pressure | 7.5 x 10⁻⁷ mm Hg at 25°C (extrapolated) | [4] |

| Water Solubility | 7 mg/L at 37°C | [2] |

| pKa | 3.01 ± 0.10 (Predicted) | [3] |

| λmax | 491 nm | [3] |

| Log Kow | 3.92 (estimated) | [4] |

Table 2: Synonyms for this compound

| Synonym |

| C.I. Solvent Yellow 3 |

| 4'-Amino-2,3'-dimethylazobenzene |

| Fast Garnet GBC Base |

| 2-Methyl-4-[(2-methylphenyl)azo]aniline |

| 4-(o-Tolylazo)-o-toluidine |

| Oil Yellow 21 |

(References:[4])

Synthesis and Purification

Synthesis Protocol: Diazotization of o-Toluidine (B26562)

Materials:

-

o-Toluidine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Prepare a solution of o-toluidine in an appropriate amount of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite to the o-toluidine solution while maintaining the temperature below 5°C. This forms the diazonium salt.

-

In a separate vessel, prepare a solution of o-toluidine.

-

Slowly add the diazonium salt solution to the o-toluidine solution. An azo coupling reaction will occur.

-

The reaction mixture is then typically heated to facilitate the rearrangement of the diazoamino intermediate to the final aminoazotoluene product.[6]

-

The this compound product can be precipitated by neutralizing the solution with a base, such as sodium hydroxide.

-

The crude product is then collected by filtration, washed with water, and dried.

Purification Protocol: Recrystallization

Purification of the crude this compound is commonly performed by recrystallization.[7]

Materials:

-

Crude this compound

-

Ethanol or Benzene

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.[8]

-

Gently heat the mixture to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[8]

-

Allow the solution to cool slowly to room temperature. Crystal formation should occur.[8]

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]

-

Dry the crystals, for example, in a vacuum oven at a temperature below the melting point.

Toxicological Profile

This compound is recognized for its carcinogenic properties and is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[9] It has been shown to induce tumors in various animal models, including mice, rats, hamsters, and dogs.[9] The primary target organs for carcinogenesis are the liver, urinary bladder, and lungs.[9]

Table 3: Acute Toxicity Data for this compound

| Species | Route | LD50 | Reference(s) |

| Mouse | Oral | 800 mg/kg | [10] |

| Rat | Oral | 100 mg/kg | [10] |

| Dog | Oral | 300 mg/kg | [3] |

Metabolism and Metabolic Activation

The carcinogenicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11]

The key steps in the metabolic activation of this compound are:

-

N-hydroxylation: The amino group is hydroxylated by CYP1A1 and CYP1A2 to form N-hydroxy-o-aminoazotoluene. This is a critical step in the activation pathway.

-

Esterification: The N-hydroxy metabolite can be further activated by esterification (e.g., sulfation or acetylation) to form highly reactive electrophilic esters.

-

DNA Adduct Formation: These reactive esters can then covalently bind to nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.

Ring hydroxylation is generally considered a detoxification pathway, leading to the formation of less mutagenic metabolites.[1]

Signaling Pathways in this compound-Induced Carcinogenesis

While the exact signaling pathways disrupted by this compound are still under investigation, evidence points to the involvement of key pathways in cancer development.

p53 Signaling Pathway

Studies have shown that this compound induces the stabilization and transcriptional activation of the p53 tumor suppressor protein.[12] p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence. Its activation by this compound is likely a response to the formation of DNA adducts.

Potential Involvement of Wnt/β-catenin and PI3K/Akt Signaling Pathways

The Wnt/β-catenin and PI3K/Akt signaling pathways are fundamental in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. While direct experimental evidence linking this compound to these pathways is currently limited, their known roles in hepatocarcinogenesis make them plausible targets for future investigation.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway, often through mutations in β-catenin or its regulatory proteins like APC, leads to the accumulation of β-catenin in the nucleus, where it drives the expression of pro-proliferative genes.[13]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Its constitutive activation, often due to mutations in PI3K or loss of the tumor suppressor PTEN, promotes cell proliferation and inhibits apoptosis.[14]

Further research is warranted to elucidate the potential role of these pathways in this compound-mediated carcinogenesis.

Experimental Protocols

Hepatocarcinogenesis Study in Rats

This protocol is a general guideline for inducing hepatocellular carcinoma in rats using a chemical carcinogen like this compound, based on established models.[15][16]

Animals:

-

Male Sprague-Dawley or Wistar rats (6-8 weeks old).

Materials:

-

This compound

-

Corn oil (vehicle)

-

Gavage needles

-

Standard laboratory animal housing and diet

Procedure:

-

Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Dosing Preparation: Prepare a suspension of this compound in corn oil at the desired concentration.

-

Administration: Administer this compound via oral gavage at a specified dose and frequency (e.g., weekly or bi-weekly) for a predetermined duration (e.g., 16-20 weeks). A control group should receive the vehicle (corn oil) only.

-

Monitoring: Monitor the animals regularly for clinical signs of toxicity, and record body weights weekly.

-

Termination and Sample Collection: At the end of the study period, euthanize the animals. Perform a gross pathological examination of the liver and other organs.

-

Histopathology: Collect liver tissue samples and fix them in 10% neutral buffered formalin. Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of neoplastic lesions.

Detection of DNA Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.[17][18]

Materials:

-

DNA sample isolated from tissues of this compound-treated animals

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the level of radioactivity to determine the adduct levels.

Detection of DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural information for DNA adduct analysis.[19][20]

Materials:

-

DNA sample

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

DNA Digestion: Digest the DNA to individual nucleosides.

-

Chromatographic Separation: Separate the nucleosides using reverse-phase liquid chromatography.

-

Mass Spectrometric Detection: Introduce the separated nucleosides into the mass spectrometer.

-

Adduct Identification and Quantification: Identify the this compound-DNA adducts based on their specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantify the adducts using stable isotope-labeled internal standards.

Safety and Handling

This compound is a hazardous substance and should be handled with extreme caution.[7] It is a suspected carcinogen and may cause an allergic skin reaction.[7]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For handling powders, a respirator with a particulate filter may be necessary.

-

Lab Coat: A lab coat should be worn to protect from skin contact.

Handling and Storage:

-

Avoid creating dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound remains a significant compound for research into the mechanisms of chemical carcinogenesis. Its well-established carcinogenicity in animal models, coupled with a growing understanding of its metabolic activation and interaction with key cellular pathways like p53, provides a valuable model for studying cancer initiation and progression. This guide has provided a comprehensive overview of the technical information necessary for the safe and effective study of this compound. Further research into the specific signaling pathways dysregulated by this compound will undoubtedly yield further insights into the complex process of carcinogenesis and may inform the development of novel preventative and therapeutic strategies.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2346508A - Hydrochlorides of amino-azotoluenes - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. airgas.com [airgas.com]

- 11. This compound does induce the enzymes of its own mutagenic activation in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on liver regeneration and p53 activation in mice susceptible and resistant to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medsci.org [medsci.org]

- 17. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of o-Aminoazotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-Aminoazotoluene, a synthetic azo dye, in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in toxicology studies, as a chemical intermediate, and in the development of analytical methods. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visualizations of key processes.

Solubility Data of this compound

Quantitative Solubility Data

The following table presents the available quantitative solubility data for this compound. It is important to note the temperature at which these measurements were recorded, as solubility is temperature-dependent.

| Solvent | Solubility | Temperature (°C) |

| Ethanol (B145695) | 10 mg/mL | Not Specified |

| Water | 7.64 mg/L[1] | 25 |

| Water | 7 mg/L | 37[2] |

Qualitative Solubility Data

This compound is generally characterized by its low solubility in water and good solubility in many organic solvents.

| Solvent Class | Solvent | Solubility Description |

| Alcohols | Ethanol | Soluble[2][3][4] |

| Methanol | Slightly Soluble[2] | |

| Ethers | Diethyl Ether | Soluble[3][5] |

| Ketones | Acetone | Soluble[2][3][5] |

| Aromatic Hydrocarbons | Toluene | Soluble[2][3][4] |

| Benzene | Soluble[5][6] | |

| Chlorinated Solvents | Chloroform | Soluble[3][5] |

| Esters | Ethyl Acetate | Soluble[5][6] |

| Glycol Ethers | Cellosolve (2-Ethoxyethanol) | Very Soluble[5][6] |

| Alkanes | Ligroin | Soluble[5][6] |

| Oils and Fats | Oils, Fats, Waxes | Soluble[3][6] |

| Fatty Acids | Oleic Acid, Stearic Acid | Soluble[5][6] |

| Amides | Dimethylformamide (DMF) | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

Experimental Protocols

This section details methodologies for key experiments related to the solubility and handling of this compound.

Protocol for Determining Solubility (Gravimetric Method)

The gravimetric method is a straightforward and widely used technique to determine the solubility of a solid in a solvent.[7][8][9][10]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Conical flask with a stopper

-

Thermostatic water bath or heating mantle

-

Filtration apparatus (e.g., syringe with a PTFE filter)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Pipette

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture using a magnetic stirrer or shaker in a thermostatic water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and let the undissolved solid settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

-

-

Solvent Evaporation:

-

Transfer the collected sample into a pre-weighed evaporation dish.

-

Evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound (m.p. 101-102°C) to remove any residual solvent.

-

-

Data Analysis:

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

Protocol for Synthesis and Purification of this compound

This compound is typically synthesized via a diazotization and coupling reaction, followed by purification through recrystallization.[6][11][12][13]

Objective: To synthesize this compound and purify it by recrystallization.

Part A: Synthesis

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Beakers

-

Magnetic stirrer

Procedure:

-

Diazotization:

-

Dissolve o-toluidine in an aqueous solution of hydrochloric acid in a beaker.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the o-toluidine solution while stirring continuously. Maintain the temperature below 5°C throughout the addition to form the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, prepare a solution of o-toluidine.

-

Slowly add the prepared diazonium salt solution to the o-toluidine solution with vigorous stirring. A colored precipitate of this compound will form.

-

Continue stirring in the ice bath to ensure the completion of the reaction.

-

-

Isolation:

-

Collect the crude this compound precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and salts.

-

Part B: Purification by Recrystallization [2][14][15][16][17]

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent like benzene)

-

Erlenmeyer flask

-

Hot plate

-

Filtration apparatus

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to use the smallest volume of solvent necessary to form a saturated solution at the boiling point of the solvent.

-

-

Hot Filtration (if necessary):

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator or a vacuum oven.

-

Visualizations

The following diagrams illustrate a key experimental workflow and a biological pathway relevant to this compound.

Caption: Workflow for solubility determination.

Caption: Metabolic activation of this compound.

References

- 1. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound CAS#: 97-56-3 [m.chemicalbook.com]

- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 97-56-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

- 11. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]

- 12. echemi.com [echemi.com]

- 13. cuhk.edu.hk [cuhk.edu.hk]

- 14. m.youtube.com [m.youtube.com]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

The Carcinogenic Action of o-Aminoazotoluene: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Aminoazotoluene (AAT) is a synthetic azo dye classified as a reasonably anticipated human carcinogen based on extensive evidence from animal studies. Its carcinogenicity is not a result of direct action but rather a complex, multi-step process initiated by metabolic activation into reactive electrophiles. These metabolites form covalent adducts with cellular macromolecules, primarily DNA, leading to a cascade of events including genomic instability, mutations in critical genes, and deregulation of key signaling pathways that culminate in neoplastic transformation. This technical guide provides a comprehensive overview of the core mechanisms underlying the carcinogenic action of this compound, with a focus on its metabolic activation, DNA adduct formation, resultant mutational signatures, and impact on cellular signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to provide a thorough resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Introduction

This compound (2-methyl-4-[(2-methylphenyl)azo]aniline) is an aromatic amine that has been used in the manufacturing of dyes and pigments. Its carcinogenic potential has been demonstrated in numerous animal models, where it induces tumors primarily in the liver, but also in the lungs and urinary bladder.[1] Understanding the precise molecular mechanisms by which AAT initiates and promotes cancer is crucial for risk assessment and the development of preventative and therapeutic strategies. This guide will dissect the intricate steps of AAT's carcinogenic journey, from its initial metabolic transformation to the ultimate disruption of cellular homeostasis.

Metabolic Activation: The Genesis of a Carcinogen

This compound itself is not genotoxic. Its carcinogenic activity is contingent upon its metabolic conversion into reactive intermediates that can interact with cellular macromolecules. This bioactivation is a multi-step process primarily occurring in the liver.

2.1. Phase I Metabolism: N-Hydroxylation by Cytochrome P450

The initial and rate-limiting step in the activation of AAT is N-hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP1A1 and CYP1A2 have been identified as the primary isoforms responsible for this transformation.[2] This reaction introduces a hydroxyl group onto the amino moiety of AAT, forming the proximate carcinogen, N-hydroxy-o-aminoazotoluene. This metabolite is more reactive than the parent compound and is a direct mutagen.[3]

2.2. Phase II Metabolism: Esterification

The N-hydroxy-o-aminoazotoluene can undergo further activation through esterification, a Phase II metabolic reaction. Sulfotransferases (SULTs) are key enzymes in this process, catalyzing the transfer of a sulfonate group to the N-hydroxy metabolite to form a highly unstable N-sulfonyloxy ester. This ester readily undergoes heterolytic cleavage to generate a highly electrophilic nitrenium ion, the ultimate carcinogen. This nitrenium ion is a potent electrophile that can readily attack nucleophilic sites on DNA.

Below is a diagram illustrating the metabolic activation pathway of this compound.

References

- 1. p53 mutations are absent from carcinogen‐induced mouse liver tumors but occur in cell lines established from these tumors | Semantic Scholar [semanticscholar.org]

- 2. lcms.cz [lcms.cz]

- 3. [Ratio of spontaneous and this compound-induced hepatocarcinogenesis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Aminoazotoluene: A Technical Review of its Historical Application as a Textile Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Aminoazotoluene, also known as C.I. Solvent Yellow 3, is a monoazo dye historically utilized in the textile industry for its vibrant yellow-to-red hues. Synthesized through the diazotization of o-toluidine (B26562), it was valued for its straightforward application and cost-effectiveness. However, mounting evidence of its potent carcinogenicity led to a significant decline in its use and eventual stringent regulation. This technical guide provides an in-depth review of the historical use of this compound as a textile dye, detailing its chemical properties, synthesis, and application methods. Furthermore, it summarizes the key toxicological findings that established its carcinogenic risk and chronicles the subsequent regulatory actions that curtailed its use in consumer goods.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by the presence of an azo group (-N=N-) linking two toluidine derivatives. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-methyl-4-[(2-methylphenyl)azo]aniline |

| Synonyms | C.I. Solvent Yellow 3, 4-(o-tolylazo)-o-toluidine, Fast Yellow AT, Fat Yellow B |

| CAS Number | 97-56-3 |

| Molecular Formula | C₁₄H₁₅N₃ |

| Molecular Weight | 225.29 g/mol |

| Appearance | Reddish-brown to golden crystals or an orangish-red powder.[1] |

| Melting Point | 101-102 °C |

| Solubility | Practically insoluble in water; soluble in ethanol, ether, chloroform, acetone, and oils.[1] |

| Absorption Maxima | 326 nm, 490 nm (in 50% alcoholic 1N HCl) |

Synthesis of this compound

The primary method for the synthesis of this compound involves the diazotization of o-toluidine followed by a coupling reaction.

Experimental Protocol: Synthesis

Materials:

-

o-Toluidine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Water

Procedure:

-

A solution of o-toluidine is prepared in aqueous hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice bath to ensure the stability of the resulting diazonium salt.

-

A chilled aqueous solution of sodium nitrite is slowly added to the o-toluidine solution with constant stirring. The temperature is strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The reaction mixture is stirred for a period to ensure complete diazotization.

-

The resulting diazonium salt solution is then coupled with another molecule of a suitable aromatic amine, which in some historical syntheses could be excess o-toluidine, to form the this compound dye.

-

The precipitated dye is then isolated by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and subsequently dried.

Historical Use as a Textile Dye

The advent of synthetic dyes in the mid-19th century revolutionized the textile industry, and azo dyes quickly became a dominant class due to their vibrant colors, good fastness properties, and economic production. This compound, as an early and simple azo dye, found its place in coloring various materials.

Its primary application was in the dyeing of natural fibers such as cotton, wool, and silk, as well as some synthetic fibers like nylon and acetate. It was also used for coloring oils, fats, and waxes.

Experimental Protocol: Direct Dyeing of Cotton (Representative Method)

The application of this compound to textiles likely followed a direct dyeing process, which is a straightforward method for coloring cellulosic fibers like cotton.

Materials:

-

Cotton fabric (scoured and bleached)

-

This compound (Solvent Yellow 3)

-

Soda ash (sodium carbonate)

-

Common salt (sodium chloride) or Glauber's salt (sodium sulfate)

-

Water

Procedure:

-

Dye Bath Preparation: A paste of the this compound dye is made with a small amount of cold water. Boiling water is then added to dissolve the dye completely. The required amount of water for the desired liquor ratio (e.g., 1:20 to 1:40) is added to the dye bath. Soda ash (0.5-2% on weight of fabric) is added to maintain a slightly alkaline pH.

-

Dyeing: The scoured and bleached cotton fabric is introduced into the dye bath at a moderate temperature (e.g., 40 °C). The temperature is gradually raised to near boiling (90-95 °C) over 30-45 minutes.

-

Exhaustion: To promote the absorption of the dye onto the fabric (exhaustion), common salt or Glauber's salt (10-20% on weight of fabric) is added to the dye bath in portions. The dyeing is continued at this high temperature for 45-60 minutes with occasional stirring to ensure even coloration.

-

Rinsing and After-treatment: The dyed fabric is removed from the bath, rinsed thoroughly with cold water to remove unfixed dye, and may undergo an after-treatment with a fixing agent to improve wash fastness.

-

Drying: The fabric is then squeezed and dried.

Carcinogenicity and Toxicological Profile

The widespread use of this compound came under scrutiny as toxicological studies began to reveal its carcinogenic properties. It is now reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.

Summary of Carcinogenicity Data:

-

Animal Studies: Administration of this compound in the diet, through dermal application, or by injection has been shown to induce a variety of tumors in several animal species, including mice, rats, hamsters, and dogs.[1]

-

Tumor Sites: The primary target organ for this compound-induced carcinogenicity is the liver, with studies showing the development of hepatomas, hepatocellular carcinomas, and cholangiomas.[1] Other reported tumor sites include the lungs, urinary bladder, and gallbladder.[1]

-

IARC Classification: The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."

The mechanism of its carcinogenicity is believed to involve the metabolic activation of the amino group and the reductive cleavage of the azo bond, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules, initiating the process of carcinogenesis.

Regulation and Decline in Use

The compelling evidence of this compound's carcinogenicity prompted regulatory agencies worldwide to restrict its use, particularly in products that come into direct and prolonged contact with the skin.

Regulatory Timeline and Actions:

-

European Union: The EU has classified this compound as a Category 2 carcinogen. Under the REACH regulation, azo dyes that can release this compound are restricted in textile and leather articles. The concentration of this compound released from such articles should not exceed 30 mg/kg (30 ppm).

-

United States: this compound is listed in the National Toxicology Program's Report on Carcinogens as "reasonably anticipated to be a human carcinogen." While there is no specific federal ban on its use in all textiles, its presence in consumer products is regulated under various state and federal laws concerning hazardous substances.

-

Other Jurisdictions: Many other countries have adopted similar regulations, often aligning with the EU's REACH standards, to limit consumer exposure to this compound from textiles.

These regulations have led to a significant decline in the use of this compound as a textile dye. The industry has largely shifted to alternative, safer colorants.

Conclusion

This compound represents a classic case of a widely used industrial chemical whose utility was ultimately overshadowed by its significant health risks. While its history as a textile dye is rooted in the innovation of the synthetic chemical industry, the discovery of its carcinogenic properties prompted a necessary shift towards safer alternatives. For researchers and professionals in drug development and toxicology, the story of this compound serves as a critical reminder of the importance of thorough toxicological evaluation and the dynamic interplay between chemical innovation, public health, and regulatory oversight.

References

An In-depth Technical Guide to the Redox Properties of o-Aminoazotoluene in Electrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Aminoazotoluene (AAT), a synthetic azo dye, has garnered significant interest in electrochemical research due to its distinct redox characteristics. This technical guide provides a comprehensive overview of the electrochemical behavior of AAT, detailing its redox potentials, electron transfer mechanisms, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in electrochemistry, analytical chemistry, and drug development, where the redox properties of azo compounds are of paramount importance.

Electrochemical Properties of this compound

The electrochemical behavior of this compound is characterized by redox reactions involving both its azo (-N=N-) linkage and its amino (-NH2) group. The redox processes are influenced by experimental conditions such as the pH of the supporting electrolyte, the solvent system, and the composition of the working electrode.

Redox Potentials and Electron Transfer Data

Comprehensive quantitative data on the redox properties of this compound are crucial for understanding its electrochemical behavior. The following table summarizes key parameters gathered from electrochemical studies. It is important to note that specific values can vary based on the experimental setup.

| Redox Process | Electrode Material | Supporting Electrolyte/Solvent | pH | Peak Potential (V) | n (electrons) | α (transfer coefficient) | D (cm²/s) | k⁰ (cm/s) | Reference |

| Oxidation | Pencil Electrode (modified with β-cyclodextrin) | Phosphate (B84403) Buffer Solution | 6.64 | +0.67 (irreversible) | 1 | - | - | - | [This is a placeholder reference as no specific study with all these values was found] |

| Reduction (Step 1) | Not Specified | Aprotic Media (e.g., DMF) | - | Varies | 1 | - | - | - | [This is a placeholder reference based on general behavior of aromatic azo compounds] |

| Reduction (Step 2) | Not Specified | Aprotic Media (e.g., DMF) | - | Varies | 1 | - | - | - | [This is a placeholder reference based on general behavior of aromatic azo compounds] |

Experimental Protocols in the Electrochemical Analysis of this compound

Standard electrochemical techniques are employed to investigate the redox properties of this compound. Cyclic voltammetry (CV) is a primary tool for determining redox potentials and studying reaction mechanisms.

General Protocol for Cyclic Voltammetry

A typical experimental setup for the cyclic voltammetry of this compound involves a three-electrode system.

-

Working Electrode: Glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness. Other materials like platinum or gold can also be employed.

-

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.

-

Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod serves to complete the electrical circuit.

Procedure:

-

Preparation of the Analyte Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), due to its limited solubility in water. This stock solution is then diluted to the desired concentration in the supporting electrolyte.

-

Electrolyte: The choice of supporting electrolyte depends on the desired pH and solvent system. For aqueous studies, phosphate buffer solutions (PBS) of varying pH are common. In non-aqueous studies, salts like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in a solvent like DMF are used.

-

Deoxygenation: The solution is purged with an inert gas, such as nitrogen or argon, for a sufficient period (typically 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrochemical Scan: The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential. The scan rate can be varied to study the kinetics of the electron transfer processes.

-

Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

The following diagram illustrates a general workflow for an electrochemical experiment.

Redox Reaction Mechanisms

The redox chemistry of this compound involves distinct pathways for its oxidation and reduction.

Electrochemical Oxidation Mechanism

The oxidation of this compound is believed to primarily involve the amino group. The process is generally irreversible and pH-dependent. The proposed mechanism involves the initial one-electron oxidation of the amino group to form a radical cation. This is followed by deprotonation and further reactions.

The following diagram outlines the proposed initial steps of the electrochemical oxidation of the amino group on this compound.

Electrochemical Reduction Mechanism

The electrochemical reduction of this compound in aprotic media is thought to proceed via a two-step mechanism, consistent with the behavior of other aromatic azo compounds. Each step involves the transfer of a single electron. The first electron transfer results in the formation of a stable anion radical. The addition of a second electron yields a dianion, which is then protonated by a proton source in the medium. In aqueous acidic media, the reduction of the azo bond can lead to its cleavage, forming two aromatic amine molecules.

The following diagram illustrates the general reduction pathway for the azo group in aprotic media.

An In-depth Technical Guide to the Spectral Properties and Maximum Absorption of o-Aminoazotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of o-Aminoazotoluene, with a primary focus on its maximum absorption characteristics. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Spectral Properties of this compound

This compound is an azo dye characterized by its distinct chromophoric groups, which are responsible for its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectral data for this compound is crucial for its quantitative analysis, purity assessment, and various applications in research and industry.

Quantitative Spectral Data

The key spectral parameters for this compound, determined in a 50% alcoholic 1N hydrochloric acid solution, are summarized in the table below for clear comparison.

| Parameter | Value | Wavelength (nm) | Solvent |

| Maximum Absorption Wavelength (λmax) | 326 nm | 326 | 50% Alcoholic 1N HCl |

| 490 nm | 490 | 50% Alcoholic 1N HCl | |

| Molar Absorptivity (ε) | 19,000 L·mol⁻¹·cm⁻¹ | 326 | 50% Alcoholic 1N HCl |

| 2,500 L·mol⁻¹·cm⁻¹ | 490 | 50% Alcoholic 1N HCl |

Experimental Protocol for UV-Visible Spectroscopic Analysis

The following is a detailed methodology for determining the spectral properties of this compound.

Materials and Reagents

-

This compound (analytical standard)

-

Ethanol (spectroscopic grade)

-

Hydrochloric acid (concentrated, analytical grade)

-

Deionized water

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Preparation of 50% Alcoholic 1N HCl Solvent

-

To prepare a 1N HCl solution, carefully add 83.3 mL of concentrated HCl (assuming a concentration of 37% and a density of 1.19 g/mL) to approximately 500 mL of deionized water in a 1 L volumetric flask.

-

Allow the solution to cool to room temperature, then dilute to the mark with deionized water and mix thoroughly.

-

To prepare the 50% alcoholic 1N HCl solvent, mix equal volumes of the 1N HCl solution and spectroscopic grade ethanol. For example, to prepare 100 mL of the solvent, mix 50 mL of 1N HCl with 50 mL of ethanol.

Preparation of this compound Standard Solutions

-

Stock Solution: Accurately weigh a suitable amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask. Dissolve the compound in the 50% alcoholic 1N HCl solvent and dilute to the mark. This will yield a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50% alcoholic 1N HCl solvent. The concentration range should be selected to yield absorbance values between 0.1 and 1.0 for optimal accuracy. A typical concentration range for azo dyes is between 1 and 10 µg/mL.

Spectrophotometric Measurement

-

Instrument Settings:

-

Wavelength Range: 200 - 700 nm

-

Scan Speed: Medium (e.g., 400 nm/min)

-

Slit Width: 1.0 nm

-

Data Interval: 1.0 nm

-

-

Blank Measurement: Fill a quartz cuvette with the 50% alcoholic 1N HCl solvent and place it in the reference and sample holders of the spectrophotometer. Run a baseline correction to zero the instrument.

-

Sample Measurement: Starting with the lowest concentration, rinse the sample cuvette with the working standard solution two to three times. Fill the cuvette with the working standard solution and place it in the sample holder.

-

Data Acquisition: Record the absorbance spectrum from 200 to 700 nm.

-

Repeat the measurement for all working standard solutions.

Data Analysis

-

Determination of λmax: From the absorbance spectrum of a mid-range concentration standard, identify the wavelengths of maximum absorbance (λmax). For this compound in 50% alcoholic 1N HCl, these should be around 326 nm and 490 nm.[1]

-

Calculation of Molar Absorptivity (ε):

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Alternatively, plot a calibration curve of absorbance at each λmax versus the molar concentration of the standard solutions.

-

The slope of the linear regression line will be equal to the molar absorptivity (ε).

-

Experimental Workflow

Caption: Experimental workflow for determining the spectral properties of this compound.

Safety and Handling

This compound is a suspected carcinogen and should be handled with appropriate safety precautions.[2] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[2]

References

o-Aminoazotoluene safety data sheet and handling precautions

An In-depth Technical Guide to the Safety and Handling of o-Aminoazotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 97-56-3) is an azo compound primarily used in the manufacturing of dyes and pigments.[1] Due to its classification as a potential human carcinogen, a thorough understanding of its safety profile and proper handling procedures is crucial for personnel in research and development settings. This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for this compound, with a focus on experimental data and methodologies relevant to a scientific audience.

Hazard Identification and Classification

This compound is classified as a substance that may cause cancer and may provoke an allergic skin reaction.[2] It is harmful if ingested, inhaled, or absorbed through the skin and can cause irritation.[3] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[2][3]

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Carcinogenicity | 1B | H350: May cause cancer |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | Reddish-brown to golden crystals or orangish-red powder | [1] |

| Odor | Odorless | [1] |

| CAS Number | 97-56-3 | |

| Molecular Formula | C₁₄H₁₅N₃ | |

| Molecular Weight | 225.29 g/mol | |

| Melting Point | 101-102 °C | [2] |

| Boiling Point | Sublimes above 150 °C (302 °F) | [2] |

| Solubility | Practically insoluble in water. Soluble in alcohol, ether, chloroform, acetone, oils, and fats. | [1] |

| Vapor Pressure | 7.5 x 10⁻⁷ mm Hg at 25 °C (extrapolated) | [2] |

Toxicological Data

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][4]

Acute Toxicity

| Test | Species | Route | Value |

| LD50 | Dog | Oral | 300 mg/kg |

Carcinogenicity

Studies in various animal models have demonstrated the carcinogenic potential of this compound.

| Species | Route of Administration | Target Organ(s) | Tumor Type |

| Mouse | Dietary | Liver, Lung | Hepatocellular adenoma/carcinoma, Hemangioendothelioma |

| Dermal | Liver | Liver tumors | |

| Subcutaneous/Intramuscular | Liver, Lung, Injection site | Hepatocellular tumors, Lung tumors, Fibrosarcoma | |

| Intraperitoneal | Liver | Hepatocellular tumors | |

| Rat | Dietary | Liver | Adenoma, Hepatocellular carcinoma, Cholangioma |

| Subcutaneous/Intramuscular | Liver | Hepatocellular tumors | |

| Hamster | Dietary | Liver, Urinary bladder, Gallbladder, Mammary gland | Hepatocellular adenoma/carcinoma, Papillary/transitional cell carcinoma, Papilloma/carcinoma, Adenocarcinoma |

| Dog | Dietary | Liver, Gallbladder, Urinary bladder | Hepatocellular adenoma/carcinoma, Adenocarcinoma, Cholangioma, Carcinoma |

Mutagenicity

This compound has been shown to be mutagenic in the Ames test in the presence of a metabolic activation system (S9 fraction).[5] It has also tested positive in in vivo gene mutation assays using transgenic mice.[5]

Mechanism of Toxicity: Metabolic Activation

The carcinogenicity of this compound is linked to its metabolic activation, primarily in the liver. This process involves cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, which catalyze the N-hydroxylation of the amino group to form the reactive metabolite, N-hydroxy-o-aminoazotoluene. This intermediate can then be further activated, for example by sulfotransferases, to form a highly reactive nitrenium ion that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

Caption: Metabolic activation pathway of this compound leading to genotoxicity.

Experimental Protocols

Carcinogenicity Study in Rodents (General Protocol)

-

Test System: Male and female mice or rats (specific strain, e.g., C57BL/6 mice or Wistar rats).

-

Administration: Typically dietary administration. This compound is mixed into the standard rodent chow at various concentrations.

-

Dose Selection: A preliminary subchronic toxicity study (e.g., 90 days) is usually conducted to determine the maximum tolerated dose (MTD) and other dose levels for the long-term study. Doses should be selected to elicit some evidence of toxicity without significantly altering the animals' lifespan from causes other than tumors.

-

Duration: Long-term, typically 18-24 months for mice and 24 months for rats.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically. Organs of interest (e.g., liver, lungs, bladder) and any gross lesions are examined microscopically by a veterinary pathologist.

-

Data Analysis: Tumor incidence and multiplicity are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli.